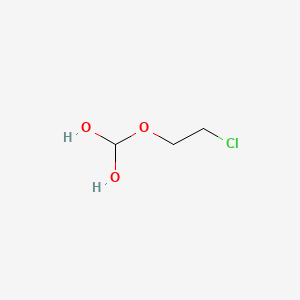
(2-Chloroethoxy)methanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cloroetóxi)metanodiol es un compuesto orgánico con la fórmula molecular C3H6ClO3. Es un diol geminal, lo que significa que tiene dos grupos hidroxilo unidos al mismo átomo de carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-Cloroetóxi)metanodiol típicamente implica la reacción de 2-cloroetanol con formaldehído en condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador, como un ácido o una base, para facilitar la formación del diol. Las condiciones de reacción, incluida la temperatura y la presión, se optimizan para maximizar el rendimiento y la pureza.
Métodos de Producción Industrial
La producción industrial de (2-Cloroetóxi)metanodiol sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra reactores de flujo continuo para garantizar la calidad constante del producto y una alta eficiencia. El uso de técnicas avanzadas de purificación, como la destilación y la cristalización, ayuda a obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-Cloroetóxi)metanodiol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes más simples.
Sustitución: El átomo de cloro en el compuesto se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos como el hidróxido de sodio para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para asegurar la formación del producto deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, la oxidación de (2-Cloroetóxi)metanodiol puede producir ácido cloroacético, mientras que la reducción puede producir etilenglicol.
Aplicaciones Científicas De Investigación
(2-Cloroetóxi)metanodiol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la producción de otros productos químicos.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para la síntesis de fármacos.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (2-Cloroetóxi)metanodiol involucra su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como nucleófilo o electrófilo, dependiendo de las condiciones de reacción. Sus grupos hidroxilo pueden formar enlaces de hidrógeno con otras moléculas, influyendo en su reactividad e interacciones. El átomo de cloro puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos con diferentes propiedades.
Comparación Con Compuestos Similares
Compuestos Similares
Metanodiol: El diol geminal más simple, con la fórmula CH2(OH)2.
Etilenglicol: Un diol con la fórmula C2H6O2, comúnmente utilizado como agente anticongelante.
Cloroetanol: Un compuesto con la fórmula C2H5ClO, utilizado como solvente e intermedio en la síntesis química.
Singularidad
(2-Cloroetóxi)metanodiol es único debido a la presencia de grupos funcionales hidroxilo y cloro, que imparten propiedades químicas distintas. Su capacidad de experimentar varias reacciones químicas y formar diferentes productos lo convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales.
Propiedades
Número CAS |
71501-28-5 |
|---|---|
Fórmula molecular |
C3H7ClO3 |
Peso molecular |
126.54 g/mol |
Nombre IUPAC |
2-chloroethoxymethanediol |
InChI |
InChI=1S/C3H7ClO3/c4-1-2-7-3(5)6/h3,5-6H,1-2H2 |
Clave InChI |
VHCHUZXKUGQCMJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















